Benzene, 1-nitro-4-(phenylsulfinyl)-

Description

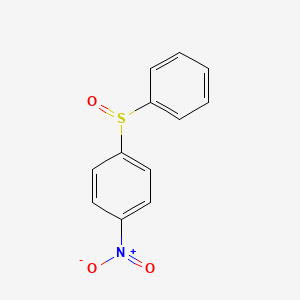

The compound "Benzene, 1-nitro-4-(phenylsulfinyl)-" features a nitro group (-NO₂) at the 1-position and a phenylsulfinyl (-S(O)Ph) group at the 4-position of the benzene ring. The sulfinyl group (S=O) introduces polarity and oxidative reactivity, distinguishing it from sulfide (S-) or sulfone (SO₂) analogs. For this analysis, comparisons will focus on structurally related sulfur-containing nitrobenzene derivatives, sulfones, and substituent-variant compounds.

Properties

IUPAC Name |

1-(benzenesulfinyl)-4-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3S/c14-13(15)10-6-8-12(9-7-10)17(16)11-4-2-1-3-5-11/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHMSYYDYOVSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471800 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955-45-3 | |

| Record name | Benzene, 1-nitro-4-(phenylsulfinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-nitro-4-(phenylsulfinyl)- typically involves the nitration of a phenylsulfinyl-substituted benzene derivative. One common method includes the following steps:

Sulfoxidation: The phenylthio group on benzene is oxidized to a phenylsulfinyl group using an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Nitration: The phenylsulfinyl-substituted benzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) under controlled temperature conditions to introduce the nitro group.

Industrial Production Methods: Industrial production of Benzene, 1-nitro-4-(phenylsulfinyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced separation techniques are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzene, 1-nitro-4-(phenylsulfinyl)- can undergo further oxidation to form sulfone derivatives using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or catalytic hydrogenation.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylsulfinyl groups influence the reactivity and orientation of incoming substituents.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, H2O2, m-CPBA

Reduction: SnCl2/HCl, catalytic hydrogenation

Substitution: Various electrophiles (e.g., halogens, alkyl groups) in the presence of Lewis acids or other catalysts

Major Products:

Oxidation: Sulfone derivatives

Reduction: Amino-substituted derivatives

Substitution: Various substituted benzene derivatives depending on the electrophile used

Scientific Research Applications

Chemistry: Benzene, 1-nitro-4-(phenylsulfinyl)- is used as a building block in organic synthesis. Its unique functional groups

Biological Activity

Benzene, 1-nitro-4-(phenylsulfinyl)-, also known as 1-nitro-4-(phenylsulfonyl)benzene, is an organic compound characterized by the presence of a nitro group and a phenylsulfinyl moiety attached to a benzene ring. Its molecular formula is C₁₂H₉NO₄S, with a molecular weight of approximately 263.27 g/mol. This compound has garnered attention for its diverse biological activities, particularly in pharmacological contexts.

Chemical Structure and Properties

The compound's structure features a nitro group (-NO₂) that acts as a strong electron-withdrawing group, enhancing its reactivity and potential interactions with biological targets. The sulfinyl group (-SO₂) further contributes to its chemical properties, making it suitable for various synthetic modifications.

Biological Activities

Research indicates that Benzene, 1-nitro-4-(phenylsulfinyl)- exhibits several significant biological activities:

- Antimicrobial Properties : Studies have shown that this compound and its derivatives possess antimicrobial effects, making them candidates for developing new antibiotics. The interaction of the nitro group with cellular components is believed to play a crucial role in these activities.

- Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit inflammatory pathways, contributing to its therapeutic potential in treating conditions characterized by inflammation.

- Enzyme Inhibition : Notably, Benzene, 1-nitro-4-(phenylsulfinyl)- has been studied for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical in folate metabolism and DNA synthesis. This inhibition could lead to competitive effects on cell proliferation, particularly in cancer cells.

Case Studies

- Antimicrobial Activity : A study focusing on the antimicrobial efficacy of Benzene, 1-nitro-4-(phenylsulfinyl)- demonstrated that it exhibits significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a therapeutic agent.

- Anti-inflammatory Mechanisms : In vitro experiments revealed that the compound effectively reduces the production of pro-inflammatory cytokines in macrophages. This suggests that it may modulate immune responses and could be beneficial in treating autoimmune diseases.

- Enzyme Interaction Studies : Kinetic studies on DHFR inhibition showed that Benzene, 1-nitro-4-(phenylsulfinyl)- binds competitively to the enzyme's active site, with an inhibition constant (Ki) indicating strong binding affinity. This characteristic positions it as a promising lead for developing new anticancer drugs.

Comparative Analysis

To understand the unique properties of Benzene, 1-nitro-4-(phenylsulfinyl)- compared to similar compounds, the following table summarizes key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Benzene, 1-nitro-4-(phenylsulfinyl)- | C₁₂H₉NO₄S | Nitro and sulfonyl groups enhance reactivity |

| 4-Nitrodiphenyl sulfone | C₁₂H₁₀N₂O₄S | Contains two phenyl rings with nitro groups |

| 4-Fluoro-2-nitro-1-(4-nitrophenoxy)benzene | C₁₂H₇FN₂O₅ | Fluoro and nitro groups on a benzene ring |

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Molecular Properties of Selected Compounds

| Compound Name | CAS Number | Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Benzene, 1-nitro-4-(phenylthio)- | 952-97-6 | C₁₂H₉NO₂S | 231.27 | -NO₂, -SPh (sulfide) |

| 1-Fluoro-4-(phenylsulfonyl)benzene | 312-31-2 | C₁₂H₉FO₂S | 248.26 | -F, -SO₂Ph (sulfone) |

| Benzene, 1-nitro-4-(phenylmethoxy)- | 1145-76-2 | C₁₃H₁₁NO₃ | 243.24 | -NO₂, -OCH₂Ph (benzyloxy) |

| 4-Tert-butyldiphenyl sulfide | 105854-98-6 | C₁₆H₁₈S | 242.38 | -SPh, -C(CH₃)₃ (tert-butyl) |

| 1-Nitro-4-(trifluoromethoxy)-2-(trifluoromethyl)benzene | 409114-47-2 | C₈H₃F₆NO₃ | 275.10 | -NO₂, -OCF₃, -CF₃ |

Key Observations :

- Sulfur Oxidation State : Sulfides (e.g., 952-97-6) exhibit lower polarity than sulfones (e.g., 312-31-2) or sulfoxides, impacting solubility and reactivity. Sulfones are typically more thermally stable due to strong S=O bonds .

- Electron Effects: The nitro group (-NO₂) is electron-withdrawing, reducing electron density on the benzene ring. This contrasts with electron-donating groups like tert-butyl (-C(CH₃)₃) or methoxy (-OCH₃), which increase ring reactivity toward electrophilic substitution .

Physical and Thermodynamic Properties

Table 2: Physical Properties

| Compound (CAS) | Boiling Point (K) | Melting Point (K) | Refractive Index | λmax (nm) |

|---|---|---|---|---|

| 952-97-6 (sulfide) | 561.40* | Not reported | Not reported | Not reported |

| 1145-76-2 (benzyloxy) | Not reported | Not reported | 1.603 | 294 (Hexane) |

| 409114-47-2 (trifluoromethoxy) | Not reported | Not reported | Not reported | Not reported |

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.